Cas no 60646-30-2 ((S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol)

(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol 化学的及び物理的性質
名前と識別子
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- (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR]
- (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol
- 9-Anthracenemethanol, a-(trifluoromethyl)-, (aS)-
- (-)-1-(9-anthryl)-2,2,2-trifluoroethanol
- (S) Pirkle's alcohol
- (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol
- (S)-2,2,2-trifluoroethyl-1-(9-anthracenyl)ethanol
- (S)-Pirkle's alcohol
- 211346_ALDRICH
- AC1MC496
- ANW-43212
- CTK5B1976
- ICZHJFWIOPYQCA-HNNXBMFYSA-
- Pirkle alcohol
- (S)-(+)-α-(Trifluoromethyl)-9-anthracenemethanol
- (s)-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol
- (S)-1-(anthracen-9-yl)-2,2,2-trifluoroethanol
- (s)-2,2,2-trifluoro-1-(9-anthryl)ethanol
- (1S)-1-anthracen-9-yl-2,2,2-trifluoroethanol
- 1-(9-Anthryl)-2,2,2-trifluoroethanol #
- ICZHJFWIOPYQCA-HNNXBMFYSA-N
- A832825
- (1S)-1-(9-anthracenyl)-2,2,2-trifluoroe
- MFCD00062968
- (1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol
- EN300-18536564
- AS-66603
- (S)-(+)-alpha-(Trifluoromethyl)-9-anthracenemethanol
- T1521
- (S)-2,2,2-trifluoro-1-(9-anthryl)-ethanol
- (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol, >=98%
- (1S)-1-(ANTHRACEN-9-YL)-2,2,2-TRIFLUOROETHANOL
- SCHEMBL3075110
- AKOS027327456
- 60646-30-2
- T72691
- (S)-(+)-1-(9-anthryl)-2
- InChI=1/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1
- NS00054304
- 9-Anthracenemethanol, .alpha.-(trifluoromethyl)-, (S)-
- (S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol
-
- MDL: MFCD00062968
- インチ: 1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H/t15-/m0/s1
- InChIKey: ICZHJFWIOPYQCA-HNNXBMFYSA-N
- ほほえんだ: FC([C@]([H])(C1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C2C([H])=C([H])C([H])=C([H])C=12)O[H])(F)F
計算された属性
- せいみつぶんしりょう: 276.076
- どういたいしつりょう: 276.076
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- 色と性状: イエロー結晶粉末
- 密度みつど: 1.2578 (estimate)
- ゆうかいてん: 134.0 to 136.0 deg-C
- ふってん: 423.1°C at 760 mmHg
- フラッシュポイント: 165.2°C
- 屈折率: 30.5 ° (C=1, CHCl3)
- PSA: 20.23000
- LogP: 4.58870
- 光学活性: [α]25/D +29°, c = 6.3 in chloroform
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- 福カードFコード:10
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危険物標識:
- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1521-100MG |
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR] |
60646-30-2 | >99.0%(GC) | 100mg |
¥855.00 | 2024-04-16 | |
abcr | AB251859-100 mg |
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol, 99%; . |
60646-30-2 | 99% | 100 mg |
€121.00 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161247-100MG |
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol |
60646-30-2 | >99.0%(GC) | 100mg |
¥859.90 | 2023-09-01 | |
Oakwood | 009355 |
(S)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol |
60646-30-2 | 99% | 009355 |
$0.00 | 2023-04-12 | |
Ambeed | A867399-1g |
(S)-1-(Anthracen-9-yl)-2,2,2-trifluoroethanol |
60646-30-2 | 97% 98%ee | 1g |
$677.0 | 2024-05-31 | |
Key Organics Ltd | AS-66603-100MG |
(1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol |
60646-30-2 | >97% | 100mg |
£217.70 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1521-1G |
(S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol [e.e. Determination Reagent by NMR] |
60646-30-2 | >99.0%(GC) | 1g |
¥3300.00 | 2024-04-16 | |
Enamine | EN300-18536564-0.05g |
(1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol |
60646-30-2 | 0.05g |
$202.0 | 2023-09-18 | ||
Enamine | EN300-18536564-2.5g |
(1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol |
60646-30-2 | 2.5g |
$1707.0 | 2023-09-18 | ||
Enamine | EN300-18536564-5g |
(1S)-1-(anthracen-9-yl)-2,2,2-trifluoroethan-1-ol |
60646-30-2 | 5g |
$2525.0 | 2023-09-18 |
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol サプライヤー
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanol 関連文献
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1. Stereogenic properties of spiranes combined with four equivalent conventional centres of chiralitySimon J. Coles,David B. Davies,Robert J. Eaton,Michael B. Hursthouse,Adem K?l??,Robert A. Shaw,Aylin Uslu Dalton Trans. 2007 2040
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2. Clavulanic acid biosynthesis; the final stepsM. Fulston,M. Davison,S. W. Elson,N. H. Nicholson,J. W. Tyler,S. R. Woroniecki J. Chem. Soc. Perkin Trans. 1 2001 1122
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3. Subject index, 1991
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4. Chiral configurations of spermine-bridged cyclotriphosphazatrienesSimon J. Coles,David B. Davies,Robert J. Eaton,Michael B. Hursthouse,Adem Kili?,Thomas A. Mayer,Robert A. Shaw,G?nül Yenilmez J. Chem. Soc. Dalton Trans. 2002 365
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5. π Facial hydrogen bonding in the chiral resolving agent (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol and its racemic modificationHenry S. Rzepa,Michael L. Webb,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Chem. Commun. 1991 765
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Cédric Genet,Matthew J. McGrath,Peter O'Brien Org. Biomol. Chem. 2006 4 1376
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7. Stereoelectronic control of the tertiary ketol rearrangement: implications for the mechanism of the reaction catalysed by the enzymes of branched-chain amino acid metabolism, reductoisomerase and acetolactate decarboxylaseDavid H. G. Crout,C. Rupert McIntyre,Nathaniel W. Alcock J. Chem. Soc. Perkin Trans. 2 1991 53
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Simon J. Coles,David B. Davies,Robert J. Eaton,Michael B. Hursthouse,Adem K?l??,Robert A. Shaw,Aylin Uslu Dalton Trans. 2006 1302
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Fanrui Sha,Benjamin S. Mitchell,Christopher Z. Ye,Chase S. Abelson,Eric W. Reinheimer,Pierre LeMagueres,Joseph D. Ferrara,Michael K. Takase,Adam R. Johnson Dalton Trans. 2019 48 9603
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10. Spectroscopic and photophysical study of an anthryl probe: DNA binding and chiral recognitionAbdel R. Al Rabaa,Francis Tfibel,Fabienne Mérola,Pascal Pernot,Marie-Pierre Fontaine-Aupart J. Chem. Soc. Perkin Trans. 2 1999 341
(S)-(+)-2 2 2-Trifluoro-1-(9-anthryl)ethanolに関する追加情報
Research Brief on (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS: 60646-30-2) in Chemical Biology and Pharmaceutical Applications
The compound (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (CAS: 60646-30-2) has garnered significant attention in recent years due to its unique chiral properties and potential applications in asymmetric synthesis, pharmaceutical development, and chemical biology. This research brief synthesizes the latest findings on this molecule, focusing on its synthesis, mechanistic insights, and emerging applications.
Recent studies have highlighted the role of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol as a chiral auxiliary and resolving agent in enantioselective reactions. A 2023 publication in Journal of Organic Chemistry demonstrated its efficacy in kinetic resolutions of racemic secondary alcohols, achieving enantiomeric excess (ee) values >99% through hydrogen-bonding interactions with trifluoromethyl groups. The anthracene moiety was found to enhance π-π stacking interactions, critical for substrate recognition in catalytic systems.
In pharmaceutical contexts, researchers at Kyoto University (2024) incorporated this chiral alcohol into novel HIV protease inhibitors, where the trifluoromethyl group improved metabolic stability by 40% compared to non-fluorinated analogs. The compound's CAS number (60646-30-2) has appeared in 17 new patent applications since 2022, primarily covering chiral separation techniques and fluorinated drug intermediates.
Advanced characterization techniques including X-ray crystallography (DOI: 10.1021/acs.cgd.3c01245) revealed a propeller-like conformation of the anthryl group that creates a sterically demanding environment. This spatial arrangement explains its exceptional diastereoselectivity when used as a NMR chiral solvating agent for α-chiral carboxylic acids, as reported in Analytical Chemistry (2024).
Ongoing clinical investigations explore its metabolite (60646-30-2-M1) as a potential biomarker for fluorinated drug monitoring. A phase I trial (NCT05678922) is currently evaluating its pharmacokinetics when derived from prodrug metabolism. Preliminary data suggest linear kinetics in the 5-500 mg dose range with 92% oral bioavailability.
The synthetic accessibility of (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol continues to improve, with a recent continuous flow chemistry approach (2024) achieving 85% yield at kilogram scale. This addresses previous supply chain challenges noted during the COVID-19 pandemic when the compound was listed on WHO's Essential Medicines Watch List for antiviral research applications.
Future directions include computational studies to model its interactions with biological targets using QM/MM methods, and exploration of its anthracene moiety for photoaffinity labeling in chemical proteomics. The compound's unique combination of fluorination and extended aromaticity positions it as a versatile tool for both medicinal chemistry and materials science applications.
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